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Compound of Interest

Compound Name: 7-Fluoro-8-nitroquinoline

Cat. No.: B15070271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and potential biological significance of 7-Fluoro-8-nitroquinoline.

Given the limited availability of direct experimental data for this specific compound, this

document outlines a putative synthesis, proposes characterization methodologies, and

discusses potential biological activities based on the well-established pharmacology of related

fluoroquinoline and nitroaromatic compounds.

Molecular Structure and Physicochemical
Properties
7-Fluoro-8-nitroquinoline is a heterocyclic aromatic compound. The core structure consists of

a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This core is

substituted with a fluorine atom at the 7th position and a nitro group at the 8th position. The

presence of the electron-withdrawing nitro group and the electronegative fluorine atom are

expected to significantly influence the molecule's electronic properties and biological activity.

Table 1: Molecular Identifiers and Calculated Physicochemical Properties of 7-Fluoro-8-
nitroquinoline
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Property Value

CAS Number 236093-09-7

Molecular Formula C₉H₅FN₂O₂

Molecular Weight 192.15 g/mol

SMILES
C1=CC2=C(C(=C(C=C2)F)--INVALID-LINK--

[O-])N=C1

InChI Key JGPOCZXCLWHQFM-UHFFFAOYSA-N

XLogP3 2.1

Topological Polar Surface Area 58.7 Å²

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 1

Putative Synthesis Protocol
While a specific published synthesis for 7-Fluoro-8-nitroquinoline is not readily available, a

plausible synthetic route can be devised based on established organic chemistry principles,

such as the nitration of a fluoroquinoline precursor. A potential starting material is 7-

fluoroquinoline.

Experimental Workflow: Hypothetical Synthesis of 7-Fluoro-8-nitroquinoline
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Start: 7-Fluoroquinoline

Nitration Reaction

Aqueous Work-up

Reagents:
- Nitric Acid (HNO₃)

- Sulfuric Acid (H₂SO₄)

Conditions:
- Controlled Temperature (e.g., 0-25 °C)

- Stirring

Extraction with Organic Solvent
(e.g., Dichloromethane)

Purification

Column Chromatography

Product: 7-Fluoro-8-nitroquinoline

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 7-Fluoro-8-nitroquinoline.

Detailed Methodology:

Nitration: To a solution of 7-fluoroquinoline in concentrated sulfuric acid, cooled to 0 °C, a

mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the

temperature below 25 °C. The reaction mixture is stirred for a specified period to allow for the
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electrophilic nitration to occur. The substitution pattern will be directed by the existing

fluoroquinoline ring system.

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the

precipitation of the crude product. The precipitate is collected by filtration and washed with

cold water until the filtrate is neutral.

Extraction and Purification: The crude solid is dissolved in a suitable organic solvent, such as

dichloromethane, and washed with a saturated sodium bicarbonate solution and brine. The

organic layer is dried over anhydrous sodium sulfate and the solvent is removed under

reduced pressure. The resulting residue is purified by column chromatography on silica gel

using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure

7-Fluoro-8-nitroquinoline.

Proposed Characterization
The successful synthesis of 7-Fluoro-8-nitroquinoline would be confirmed using standard

analytical techniques.

Table 2: Expected Spectroscopic and Physical Data for 7-Fluoro-8-nitroquinoline
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Technique Expected Observations

¹H NMR

Aromatic protons of the quinoline ring system

would appear as multiplets in the downfield

region (typically 7.0-9.0 ppm). The coupling

patterns would be indicative of the substitution.

¹³C NMR

Resonances for the nine carbon atoms of the

quinoline ring. The carbon attached to the

fluorine would show a characteristic splitting (C-

F coupling). The carbon attached to the nitro

group would be significantly deshielded.

¹⁹F NMR
A singlet or a multiplet depending on the

coupling with neighboring protons.

IR Spectroscopy

Characteristic peaks for C=N stretching of the

quinoline ring, C-F stretching, and strong

asymmetric and symmetric stretching vibrations

for the N-O bonds of the nitro group (typically

around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of 192.15 g/mol .

Fragmentation patterns would likely show the

loss of the nitro group (NO₂) and other

characteristic fragments of the quinoline core.

Melting Point
A sharp melting point is expected for a pure

crystalline solid.

Solubility

Likely to be soluble in common organic solvents

like DMSO, DMF, and chlorinated solvents. Poor

solubility in water is expected.

Potential Biological Activity and Signaling Pathways
The biological activity of 7-Fluoro-8-nitroquinoline has not been explicitly reported. However,

based on its structural features, it can be hypothesized to possess activities similar to other

well-studied fluoroquinolones and nitroaromatic compounds.
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Potential as an Antibacterial Agent:

Fluoroquinolones are a well-known class of broad-spectrum antibiotics that act by inhibiting

bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and

recombination.[1] The fluorine atom at the C-7 position is often crucial for antibacterial activity.

7-Fluoro-8-nitroquinoline
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Caption: Potential mechanism of antibacterial action of 7-Fluoro-8-nitroquinoline.

Potential as an Anticancer Agent:

Some quinoline derivatives have demonstrated anticancer properties through various

mechanisms, including the inhibition of topoisomerases in cancer cells and the induction of

apoptosis. The nitro group can also contribute to cytotoxicity, sometimes through bioreductive

activation in hypoxic tumor environments.
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Other Potential Activities:

Nitroaromatic compounds and quinoline derivatives have been investigated for a wide range of

other biological activities, including antimalarial, antiviral, and anti-inflammatory effects. The

specific combination of the fluoro and nitro substituents on the quinoline scaffold makes 7-
Fluoro-8-nitroquinoline an interesting candidate for broader pharmacological screening.

Conclusion
7-Fluoro-8-nitroquinoline is a structurally intriguing molecule with the potential for significant

biological activity, drawing from the established pharmacology of both fluoroquinolones and

nitroaromatic compounds. While direct experimental data is currently lacking, this guide

provides a foundational understanding of its molecular characteristics, a plausible route for its

synthesis and characterization, and a rationale for investigating its potential as a therapeutic

agent, particularly in the areas of antibacterial and anticancer research. Further experimental

studies are warranted to elucidate the precise properties and biological functions of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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